Technical Documentation Center

(3-Methoxypropyl)(propan-2-yl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Methoxypropyl)(propan-2-yl)amine

Core Science & Biosynthesis

Foundational

(3-Methoxypropyl)(propan-2-yl)amine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of (3-Methoxypropyl)(propan-2-yl)amine , also known as N-isopropyl-3-methoxypropan-1-amine .[1] Content Type: Technical Reference...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (3-Methoxypropyl)(propan-2-yl)amine , also known as N-isopropyl-3-methoxypropan-1-amine .[1]

Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

(3-Methoxypropyl)(propan-2-yl)amine is a secondary amine intermediate characterized by a flexible propyl ether chain and a sterically demanding isopropyl group.[1] Unlike its primary amine precursor (3-methoxypropylamine, MOPA), this secondary amine offers modulated nucleophilicity and increased lipophilicity (LogP), making it a "privileged motif" in medicinal chemistry for optimizing drug solubility and metabolic stability. It also serves as a specialized corrosion inhibitor where steric bulk enhances film persistence.

Chemical Identity & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of a central secondary amine nitrogen flanked by two distinct functionalities:

  • 3-Methoxypropyl chain: Provides a hydrogen bond acceptor (ether oxygen) and flexible linker, enhancing water solubility compared to pure alkyl chains.[1]

  • Isopropyl group (propan-2-yl): Introduces steric bulk near the nitrogen center, protecting the amine from rapid metabolic dealkylation and modulating its reactivity toward electrophiles.[1]

PropertyValue (Experimental/Predicted)
IUPAC Name N-(3-Methoxypropyl)propan-2-amine
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Boiling Point ~145–150 °C (Predicted at 760 mmHg)
Density ~0.84 g/mL (Predicted)*
pKa (Conjugate Acid) ~10.2 (Typical for dialkylamines)
LogP ~0.9 (Predicted)
Appearance Clear, colorless liquid
Solubility Miscible with water, ethanol, DCM, DMSO

*Note: Due to its status as a specialty intermediate, physical constants are estimated based on structure-activity relationships (SAR) with 3-methoxypropylamine (BP 118°C) and di-n-propylamine (BP 110°C).[1]

Structural Visualization

The following diagram illustrates the chemical connectivity and key reactive sites.

ChemicalStructure cluster_legend Functional Roles N_Center Secondary Amine (NH) (Nucleophilic Center) Ether Methoxy Ether (H-Bond Acceptor) N_Center->Ether Propyl Linker (C3) Isopropyl Isopropyl Group (Steric Shield) Isopropyl->N_Center Steric Hindrance

Figure 1: Functional decomposition of (3-Methoxypropyl)(propan-2-yl)amine.

Synthetic Routes

The most robust and scalable method for synthesizing this compound is Reductive Amination .[1] This approach avoids the over-alkylation issues common with direct alkylation (e.g., using isopropyl halides).

Protocol: Reductive Amination (Acetone + MOPA)

Principle: Condensation of 3-methoxypropylamine with acetone forms an imine intermediate, which is selectively reduced in situ to the secondary amine.[1]

Reagents:

  • Substrate: 3-Methoxypropylamine (1.0 equiv)[1]

  • Carbonyl Source: Acetone (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv) or H₂/Pd-C (Catalytic)[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv, optional to accelerate imine formation)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 3-methoxypropylamine and solvent (DCM).[1]

    • Add Acetone followed by Acetic Acid.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes to ensure equilibrium favors the imine (Schiff base).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over ketones.[1]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (basic pH ensures amine is in free-base form).[1]

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is typically >90% pure.

    • Distillation (vacuum) is recommended for high-purity applications.[1]

Synthesis Workflow Diagram

Synthesis Start 3-Methoxypropylamine (Primary Amine) Imine Intermediate Imine (Transient Species) Start->Imine + Acetone, AcOH - H2O Reagent Acetone (Carbonyl Source) Reagent->Imine Product (3-Methoxypropyl)(propan-2-yl)amine (Secondary Amine) Imine->Product Reduction Reductant Reducing Agent (STAB or H2/Pd) Reductant->Product

Figure 2: Reductive amination pathway for high-yield synthesis.

Reactivity & Applications

Reactivity Profile

As a secondary amine, (3-Methoxypropyl)(propan-2-yl)amine exhibits distinct reactivity governed by the steric bulk of the isopropyl group .[1]

  • Nucleophilicity: Moderated compared to linear dialkylamines.[1] It reacts cleanly with primary alkyl halides and acid chlorides but may be sluggish with bulky electrophiles.

  • Basicity: Slightly more basic than its primary amine counterpart due to the inductive effect (+I) of the isopropyl group stabilizing the ammonium cation.

  • Stability: The ether linkage is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the alcohol.

Applications in Drug Discovery

This structural motif is valuable in "Lead Optimization" phases:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to pure alkyl chains.

  • Metabolic Blocking: The isopropyl group protects the nitrogen from rapid oxidative dealkylation by cytochrome P450 enzymes, a common clearance pathway for N-methyl amines.[1]

  • Linker Chemistry: Used as a flexible tether in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands.[1]

Industrial Applications
  • Corrosion Inhibition: The molecule acts as a filming amine.[1] The methoxy tail interacts with water/brine, while the hydrophobic isopropyl/propyl backbone forms a barrier on metal surfaces.

  • Epoxy Curing: Serves as a curative agent where slower kinetics (due to sterics) are desired for longer pot life.[1]

Safety & Handling

While specific MSDS data for this secondary amine may be limited, it should be handled with the standard precautions for aliphatic amines .

Hazard ClassDescriptionPrecaution
Corrosive High pH (~11-12); causes skin burns and eye damage.[1]Wear nitrile gloves, safety goggles, and face shield.
Flammable Flash point likely < 60°C.Keep away from heat/sparks.[1] Ground equipment.
Acute Toxicity Harmful if swallowed or inhaled.[1]Use only in a chemical fume hood.[1]
Incompatibility Reacts violently with strong acids and oxidizers.[1]Store segregated from acids and acid chlorides.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

  • Gomez, S., et al. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, vol. 344, no. 10, 2002, pp. 1037-1057.[1]

  • Sigma-Aldrich. "3-Methoxypropylamine Safety Data Sheet."[1] (Used as a proxy for hazard extrapolation).

  • PubChem. "Compound Summary: 3-Methoxypropylamine."[1] National Library of Medicine.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Secondary Amine Reaction Optimization

Topic: Troubleshooting guide for reactions involving secondary amines ( ) Audience: Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist, Chemical Synthesis Division Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for reactions involving secondary amines (


)
Audience:  Researchers, Scientists, and Drug Development Professionals
Author:  Senior Application Scientist, Chemical Synthesis Division

Introduction: The Secondary Amine Challenge

Secondary amines represent a unique inflection point in organic synthesis. While they are more nucleophilic than primary amines due to the inductive effect of the second alkyl group, they are frequently plagued by steric hindrance . This creates a paradox where the amine is electronically willing but sterically unable to react.

This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-stakes drug discovery: stalled amide couplings, over-alkylation during reductive amination, and catalyst deactivation in cross-couplings.

Module 1: Amide Coupling (Acylation)

Status: Critical Common Failure: Low conversion with standard carbodiimides (EDC/DCC).

The Diagnostic

If your LCMS shows activated ester formation (e.g., OBt ester) but no product, the issue is steric gating . The nucleophilic attack of the secondary amine onto the active ester is slower than the hydrolysis of the ester or the rearrangement to an N-acylurea.

Troubleshooting Protocol

Q: My reaction with EDC/HOBt has stalled at 20% conversion. Should I add more equivalents? A: No. Adding more EDC will likely only increase side products. Switch to a Uronium or Phosphonium based system with a non-nucleophilic base.

The "Gold Standard" Protocol for Hindered Amines:

  • Reagent Switch: Replace EDC with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The aza-analog (HOAt) generated is a more effective catalyst for the acyl transfer than HOBt due to the pyridine nitrogen's ability to stabilize the transition state via a cyclic 7-membered ring mechanism.

  • Base: Use DIPEA (Diisopropylethylamine). Ensure pH > 8 (wet pH paper check) to keep the amine deprotonated.

  • Solvent: DMF or NMP (polar aprotic) facilitates the charge separation in the transition state.

Data: Coupling Reagent Efficiency with Hindered Amines

Reagent ClassExampleSteric ToleranceRacemization RiskRecommended Use
Carbodiimide EDC/NHSLowLowPrimary amines, unhindered substrates.
Uronium HBTU/TBTUMediumLowGeneral purpose secondary amines.
Aza-Uronium HATU High MediumHindered secondary amines (First line defense).
Phosphonium PyBOPHighLowWhen uroniums fail; safer than BOP (no HMPA).
Acyl Fluoride TFFHVery High LowExtremely hindered systems (e.g., N-methyl anilines).
Visual Workflow: Coupling Decision Tree

AmideCoupling Start Start: Secondary Amine + Carboxylic Acid CheckSterics Is the Amine or Acid Sterically Hindered? (e.g., alpha-branched, N-isopropyl) Start->CheckSterics Standard Use EDC/HOBt or T3P Solvent: DCM or EtOAc CheckSterics->Standard No Hindered Use HATU (1.2 eq) + DIPEA (3 eq) Solvent: DMF CheckSterics->Hindered Yes Result Check LCMS after 2 hours Standard->Result Hindered->Result Success Proceed to Workup Result->Success >90% Conv. Fail Stalled/Low Yield? Result->Fail <50% Conv. Extreme Switch to Acyl Fluoride (TFFH) or Acid Chloride (SOCl2) Fail->Extreme

Caption: Decision logic for selecting coupling reagents based on steric hindrance.

Module 2: Reductive Amination (Alkylation)[1]

Status: Moderate Common Failure: Reduction of the ketone/aldehyde to an alcohol instead of amine formation.

The Diagnostic

Secondary amines form iminium ions (


), not neutral imines. Iminium ions are highly electrophilic but require specific conditions to form without reverting to the ketone. If you see the alcohol byproduct (

), your reducing agent is too aggressive or the pH is incorrect.
Troubleshooting Protocol

Q: I am using NaBH4 in Methanol, but I'm getting mostly benzyl alcohol. Why? A: Sodium Borohydride (


) is too strong; it reduces aldehydes/ketones almost as fast as iminium ions. You must switch to Sodium Triacetoxyborohydride (STAB) .

The "Self-Validating" STAB Protocol:

  • Reagent:

    
    . The acetoxy groups withdraw electron density from boron, making it a milder hydride donor. It only reduces the protonated iminium ion, not the neutral ketone.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid Methanol (it can solvolyse the reagent).

  • Additive: Acetic Acid (1-2 eq). This is crucial. It catalyzes the formation of the iminium ion.

  • Sequence: Mix Amine + Ketone + Solvent + AcOH. Stir 30 mins. Then add STAB.

Mechanistic Pathway:

ReductiveAmination cluster_fail Avoid This Path Ketone Ketone/Aldehyde (R2C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Alcohol Alcohol Side Product Ketone->Alcohol NaBH4 (Too Strong) Amine Sec-Amine (R2NH) Amine->Hemiaminal Iminium Iminium Ion (R2N+=CR2) Hemiaminal->Iminium + H+ (AcOH) - H2O Product Tertiary Amine (Product) Iminium->Product + H- (from STAB) Selective Reduction

Caption: Selective reduction of the Iminium ion using STAB prevents alcohol formation.

Module 3: Buchwald-Hartwig Amination (Arylation)

Status: Advanced Common Failure: Catalyst poisoning or


-hydride elimination.
The Diagnostic

Secondary amines are prone to


-hydride elimination if the palladium center is not sufficiently crowded. If you observe the reduced arene (Ar-H) and the oxidized imine, your catalyst cycle is breaking.
Troubleshooting Protocol

Q: My Pd(OAc)2 / PPh3 reaction works for anilines but fails for morpholine. Why? A: Triphenylphosphine (


) is not bulky enough. Secondary amines require electron-rich, sterically bulky ligands to facilitate the reductive elimination step and prevent catalyst deactivation.

Recommended Ligand Systems:

  • RuPhos: Excellent for secondary amines and hindered aryl halides.

  • BrettPhos: The standard for primary amines, but also highly effective for difficult secondary amines.

  • XPhos: Good general purpose for unhindered secondary amines.

Reaction Matrix:

  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and activate at room temperature, avoiding the induction period of Pd(dba)2.

  • Base: NaOtBu (Strong) or Cs2CO3 (Weak). If your substrate has sensitive esters, use Cs2CO3 in Dioxane.

Module 4: Purification & Handling

Status: Routine Common Failure: Streaking/Tailing on silica gel columns leading to poor recovery.

The Diagnostic

Secondary amines interact strongly with the acidic silanols (


) on standard silica gel, causing broad peaks and yield loss.
Troubleshooting Protocol

Q: My product smears from Rf 0.5 to 0.1. How do I fix this? A: You must neutralize the silica surface.

Method A: Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.

  • Note: If using TEA, you must rotovap thoroughly or dry under high vacuum to remove the TEA traces (check NMR).

Method B: Amine-Functionalized Silica (The Professional Choice) Use KP-NH (Amino-silica) cartridges.

  • Why: The stationary phase is basic. No modifiers are needed. You can use simple Hexane/EtOAc gradients.[1]

  • Result: Sharp peaks, higher loading capacity, and no amine contamination in the final product.

References

  • Amide Coupling Reagents: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. Link

  • Reductive Amination: Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] J. Org.[3][4] Chem. 1996, 61, 3849-3862.[3][4] Link

  • Buchwald-Hartwig Ligands: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci., 2011, 2, 27-50. Link

  • Purification of Amines: Biotage Application Note. Strategies for the Flash Purification of Nitrogen Heterocycles.Link

  • pKa Values: Ripin, D. H.; Evans, D. A.[5][6] Evans pKa Table.[6] Harvard University. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of (3-Methoxypropyl)(propan-2-yl)amine Derivatives: A Comparative Analytical Guide

Topic: Validating the structure of (3-Methoxypropyl)(propan-2-yl)amine derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of (3-Methoxypropyl)(propan-2-yl)amine derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Challenge

In the landscape of medicinal chemistry, the (3-Methoxypropyl)(propan-2-yl)amine scaffold (C₇H₁₇NO) represents a critical secondary amine building block. Often utilized as a flexible linker in GPCR ligands and local anesthetic analogs, its structural validation presents unique challenges. The coexistence of an ether linkage, a secondary amine, and a branched alkyl chain (isopropyl) creates a "spectral fingerprint" that can be easily misinterpreted—particularly when distinguishing between N-isopropyl and N-n-propyl isomers or confirming regioselective derivatization.

This guide objectively compares the three primary analytical modalities—High-Resolution NMR , LC-MS/MS , and FT-IR —for validating derivatives of this scaffold. We prioritize causal mechanistic insights over rote checklists to ensure your structural assignments are definitive.

Comparative Analysis of Validation Modalities

Method A: High-Resolution NMR (1D & 2D) – The "Connectivity Architect"

Best For: Definitive structural elucidation, distinguishing isomers (isopropyl vs. n-propyl), and quantifying rotamers in amide derivatives.[1]

  • Mechanism: NMR exploits the magnetic properties of nuclei (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H, 
    
    
    
    C) to map the carbon-nitrogen skeleton.
  • Why it works here: The isopropyl group provides a diagnostic septet-doublet pattern that is impossible to fake.[1] In derivatives (e.g., amides), the restricted rotation around the C-N bond often splits these signals, a phenomenon NMR can uniquely resolve via Variable Temperature (VT) experiments.

  • Limitation: Lower sensitivity compared to MS; requires ~1-5 mg of pure sample.[1]

Method B: LC-MS/MS (Q-TOF/Orbitrap) – The "Sensitivity Hunter"

Best For: High-throughput screening, impurity profiling, and confirming molecular formula.[1]

  • Mechanism: Ionizes molecules (ESI+) and measures mass-to-charge ratio (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). Tandem MS (MS/MS) fragments the molecule to reveal substructures.
    
  • Why it works here: The loss of the isopropyl group (neutral loss of 42 Da, propene) or the methoxypropyl chain (neutral loss of 74 Da) provides a specific fragmentation fingerprint.

  • Limitation: Cannot easily distinguish between regioisomers (e.g., N-isopropyl vs. N-propyl) if fragmentation patterns are similar.[1]

Method C: FT-IR Spectroscopy – The "Functional Check"

Best For: Rapid process monitoring (reaction completion) and solid-state form identification.[1]

  • Mechanism: Measures bond vibrations.

  • Why it works here: The disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a Carbonyl stretch (1650 cm⁻¹) is the fastest way to confirm the conversion of the secondary amine to an amide derivative.

  • Limitation: Provides no information on the carbon skeleton or alkyl chain integrity.

Data Presentation: Performance Matrix

FeatureHigh-Res NMR (600 MHz) LC-MS/MS (Q-TOF) FT-IR (ATR)
Primary Output Atom-to-atom connectivityMolecular Formula & MassFunctional Group ID
Isomer Resolution High (Resolves Isopropyl vs n-Propyl)Low (Mass is identical)Low (Fingerprint region complex)
Sample Requirement 1–10 mg< 0.1 mg< 1 mg
Throughput Low (10–30 min/sample)High (2–5 min/sample)High (1 min/sample)
Cost Per Sample

$

$
Critical Blind Spot Trace impurities (<1%)Stereochemistry/Regio-isomersMolecular Weight

Experimental Protocols (Self-Validating Systems)

Protocol 1: Definitive Structural Assignment via 2D NMR

Objective: To unambiguously confirm the N-isopropyl group and the 3-methoxypropyl chain connectivity.[1]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5 mg of the derivative in 600 µL of DMSO-d₆ .

    • Causality: While CDCl₃ is standard, DMSO-d₆ is superior for amide derivatives as it slows proton exchange and sharpens N-H signals (if present), preventing signal broadening due to hydrogen bonding.[1]

  • Acquisition Parameters:

    • 1H NMR: 64 scans, relaxation delay (d1) = 2.0s.

    • COSY (Correlation Spectroscopy): To map the spin system. Look for the cross-peak between the isopropyl methyl doublet (~1.1 ppm) and the methine septet (~4.0 ppm for amides).

    • HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon backbone.

  • Validation Checkpoint (The "Septet Test"):

    • Locate the methine proton of the isopropyl group.[2]

    • Pass: It appears as a distinct septet (J ≈ 6.6 Hz). In amide derivatives, this may appear as two septets due to rotamers.

    • Fail: If it appears as a triplet or multiplet, you likely have the n-propyl isomer (a common synthesis error).[1]

Protocol 2: Purity Profiling via LC-MS/MS

Objective: To confirm the absence of starting material (secondary amine) and over-alkylated byproducts.[1]

Step-by-Step Methodology:

  • Mobile Phase Prep:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Acidic pH ensures protonation of the amine/amide nitrogen, maximizing sensitivity in ESI+ mode.

  • Gradient: 5% B to 95% B over 8 minutes. C18 Column (2.1 x 50mm, 1.7µm).

  • MS/MS Parameters:

    • Collision Energy (CE): Ramp 20–40 eV.

    • Target Mass: Calculated [M+H]⁺.

  • Validation Checkpoint (Fragmentation Logic):

    • Look for the Diagnostic Ion : Loss of the methoxy group ([M-31]⁺) or the isopropyl group ([M-43]⁺).[1]

    • Pass: Clean single peak in Total Ion Chromatogram (TIC) with matching parent mass.

    • Fail: Presence of a peak at [M-14] (indicates methyl instead of isopropyl) or [M+14] (indicates ethyl/butyl impurity).[1]

Visualization: Structural Validation Workflows

Diagram 1: The Decision Tree for Isomer Differentiation

Caption: A logic-based workflow to distinguish the correct N-isopropyl product from common n-propyl impurities.

ValidationLogic Start Crude Derivative (3-Methoxypropyl)(propan-2-yl)amine Core MS_Check Step 1: LC-MS Analysis Check [M+H]+ Start->MS_Check Mass_Correct Mass Matches Expected? MS_Check->Mass_Correct Reject_1 REJECT: Wrong Alkylation/Synthesis Failure Mass_Correct->Reject_1 No NMR_Check Step 2: 1H NMR (DMSO-d6) Focus on Alkyl Region (1.0 - 4.5 ppm) Mass_Correct->NMR_Check Yes Isopropyl_Test Is Septet Signal Present? NMR_Check->Isopropyl_Test Confirm_Iso CONFIRMED: N-Isopropyl Derivative Isopropyl_Test->Confirm_Iso Yes (Single Septet) Suspect_nProp SUSPECT: N-n-Propyl Isomer (Triplet Signal) Isopropyl_Test->Suspect_nProp No (Triplet/Multiplet) Rotamer_Check Step 3: VT-NMR (If signals are doubled) Isopropyl_Test->Rotamer_Check Yes (Double Septet) Coalescence Signals Coalesce at 80°C? Rotamer_Check->Coalescence Final_Valid VALIDATED: Rotameric Amide Species Coalescence->Final_Valid Yes Final_Mix REJECT: Mixture of Diastereomers/Impurities Coalescence->Final_Mix No

[1]

Diagram 2: Synthesis & Validation Loop

Caption: The iterative process from starting material to validated derivative, highlighting critical control points.

SynthesisLoop SM Starting Material: 3-Methoxypropylamine + Acetone/Reductive Agent Reaction Reaction: Reductive Amination SM->Reaction NaBH(OAc)3 Intermediate Intermediate: (3-Methoxypropyl)(propan-2-yl)amine Reaction->Intermediate Deriv Derivatization: (Acylation/Alkylation) Intermediate->Deriv R-COCl / R-Br Purification Purification: Flash Chromatography Deriv->Purification Validation Final Validation: NMR + LC-MS + IR Purification->Validation Validation->Intermediate Failed (Impurities) Validation->Deriv Failed (Incomplete)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for NMR interpretation of amine/amide rotamers).

  • PubChem. (2025).[4] (3-Methoxypropyl)(propyl)amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Secondary Amines. Available at: [Link]

  • Ataman Chemicals. (2025). 3-Methoxypropylamine Technical Data Sheet. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.